Indoline-5,6-diol Hydrobromide: A Technical Guide for Researchers
Indoline-5,6-diol Hydrobromide: A Technical Guide for Researchers
CAS Number: 138937-28-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-5,6-diol hydrobromide is a chemical compound belonging to the indoline class. It is the hydrobromide salt of 5,6-dihydroxyindoline, a key intermediate in the biosynthesis of eumelanin, the primary dark pigment in humans.[1][2][3] This compound and its derivatives are of significant interest to researchers in various fields, including medicinal chemistry, materials science, and cosmetics, due to their roles as pharmaceutical intermediates, precursors for novel materials, and components in hair dyeing formulations.[4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental protocols related to Indoline-5,6-diol hydrobromide.
Chemical and Physical Properties
Indoline-5,6-diol hydrobromide is a solid, with its appearance described as white to brown or light gray to almost white powder or crystals.[4][5][6] It is known to be hygroscopic and should be stored under an inert atmosphere, protected from light and moisture, with recommended storage temperatures ranging from 2-8°C to -20°C.[7][8][9]
Table 1: Physicochemical Properties of Indoline-5,6-diol Hydrobromide
| Property | Value | Source(s) |
| CAS Number | 138937-28-7 | [7] |
| Molecular Formula | C₈H₁₀BrNO₂ | [4][7][10] |
| Molecular Weight | 232.07 g/mol | [1][8] |
| Appearance | White to Brown powder to crystal; Light gray to almost white powder | [4][5][6] |
| Purity | >95.0% (HPLC), 97%, 98.5% | [5][6][7][10] |
| Melting Point | 231.0 to 235.0 °C; 236°-238° C (decomposition) | [5][6][11] |
| Solubility | Soluble in water and ethanol. Slightly soluble in DMSO and Methanol. | [8][9] |
| Storage Temperature | Inert atmosphere, 2-8°C; -20°C | [7][8][9] |
Table 2: Spectroscopic Data of 5,6-Dihydroxyindole (Parent Compound)
Note: Data is for the free base, 5,6-dihydroxyindole, and serves as a reference.
| Type | Data | Source |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.41 (s, 1H, NH), 8.47 (s, 1H, OH), 8.21 (s, 1H, OH), 7.04-6.94 (m, 1H), 6.81 (s, 1H), 6.74 (s, 2H), 6.18 – 6.05 (m, 1H) | [7] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 142.5, 140.4, 130.3, 122.5, 120.2, 104.4, 100.1, 97.1 | [7] |
| Mass Spectrometry (ESI+) | m/z 150 (M + H⁺, 100%) | [7] |
| High-Resolution Mass Spectrometry (HRMS ESI+) | found 150.0546, C₈H₈O₂N (M + H)⁺ requires 150.0550 | [7] |
Synthesis of Indoline-5,6-diol Hydrobromide
A common and efficient method for the synthesis of Indoline-5,6-diol hydrobromide involves the ether cleavage of a corresponding dimethoxyindoline precursor using hydrobromic acid.[11]
Experimental Protocol: Synthesis from 5,6-Dimethoxyindoline
This protocol is adapted from a patented industrial process.[11]
Materials:
-
5,6-dimethoxyindoline
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62% aqueous hydrogen bromide solution
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Nitrogen gas
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Stirred reaction vessel
-
Ice bath
Procedure:
-
Introduce 100 g (0.6 mole) of 5,6-dimethoxyindoline into a stirred reaction vessel under a nitrogen atmosphere.
-
Add 500 ml of a 62% aqueous hydrogen bromide solution (6.6 moles of HBr) to the vessel.
-
Carefully heat the reaction mixture to reflux and maintain for 5 hours.
-
After 5 hours, cool the mixture to 60°C.
-
Filter the reaction mixture.
-
Allow the filtrate to crystallize overnight while cooling with an ice bath.
-
Collect the crystallized product, 5,6-dihydroxyindoline hydrobromide, by suction filtration.
-
Dry the product in vacuo.
Expected Yield: Approximately 100 g (0.46 mole), representing 78% of the theoretical yield.[11] Purity (as reported in the patent): 97.8% (according to HPLC).[11]
Biological Significance and Signaling Pathways
The biological relevance of Indoline-5,6-diol stems from its identity as a precursor in the biosynthesis of eumelanin.[1][2][3] This positions it as a key molecule in the melanogenesis pathway. Furthermore, research on its analogs suggests potential roles in other significant biological pathways.
Role in Melanogenesis
Melanogenesis is the process of producing melanin pigments. 5,6-Dihydroxyindole, the parent compound of Indoline-5,6-diol hydrobromide, is formed from L-dopachrome. It is then oxidized to indole-5,6-quinone, which polymerizes to form eumelanin.[1] This process is catalyzed by enzymes such as tyrosinase and tyrosinase-related protein-1 (TRP1), which can act as a 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase.[12][13][14]
Nurr1 Activation
Recent studies have shown that analogs of 5,6-dihydroxyindole can directly bind to and activate the nuclear receptor Nurr1 (NR4A2).[6] Nurr1 is a critical transcription factor for the development and maintenance of dopamine-producing neurons.[6] The binding of a 5,6-dihydroxyindole analog to the Nurr1 ligand-binding domain stimulates the transcription of genes involved in dopamine synthesis and packaging.[6] This suggests a potential therapeutic application for indoline-5,6-diol derivatives in neurodegenerative diseases like Parkinson's disease.
Potential as Enzyme Inhibitors
Indoline-based compounds have been investigated as inhibitors of various enzymes. One study identified indoline derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways.[15] Another study focused on indoline sulfonamides as inhibitors of the bacterial enzyme DapE, suggesting a potential for the development of novel antibiotics.[16] While these studies did not use Indoline-5,6-diol hydrobromide itself, they highlight the potential of the indoline scaffold in designing enzyme inhibitors.
Table 3: Biological Activities of Related Indoline Compounds
| Compound Class | Target Enzyme(s) | Biological Effect | IC₅₀ Values (for specific derivatives) | Source |
| Indoline Derivatives | 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory | 5-LOX: 0.18 - 1.38 µM; sEH: 61 - 100 nM | [15] |
| Indoline Sulfonamides | N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) | Antibacterial | Not specified | [16] |
| 5,6-Dihydroxyindole Analogs | Nuclear Receptor Nurr1 | Neuroprotection, Dopamine regulation | Binding Affinity (K_d): 15.0 ± 1.2 µM (for 5-chloroindole) | [6] |
Applications
The primary applications of Indoline-5,6-diol hydrobromide and its parent compound are in the fields of cosmetics and as a versatile building block in organic synthesis for pharmaceutical and materials science research.
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Cosmetics: It is used as an intermediate in the formulation of hair dyes, where its ability to polymerize into melanin-like pigments is utilized to create natural-looking hair colors.[4]
-
Pharmaceutical Research: As a key intermediate, it is used in the synthesis of more complex molecules with potential therapeutic activities.[5] Its connection to the melanogenesis pathway and the finding that its analogs can activate Nurr1 suggest its potential in dermatological and neurological drug discovery.[2][6]
-
Materials Science: The ability of 5,6-dihydroxyindoles to form melanin-like polymers is being explored for the development of bio-inspired functional materials.[4]
Safety Information
Indoline-5,6-diol hydrobromide is classified as harmful if swallowed and causes serious eye damage.[1][5][6][8] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.
Hazard Statements: H302, H315, H318, H319, H335[1][8] Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[8]
Conclusion
Indoline-5,6-diol hydrobromide is a valuable chemical compound with a rich biological context and diverse applications. Its role as a key precursor in melanogenesis provides a foundation for its use in the cosmetics industry and in the study of pigmentation. Furthermore, the emerging research on the biological activities of the indoline scaffold, including enzyme inhibition and nuclear receptor activation, opens up exciting avenues for drug discovery and development. This technical guide provides a solid foundation of data and protocols to aid researchers and scientists in their exploration of this versatile molecule.
References
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- 2. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wpage.unina.it [wpage.unina.it]
- 5. Indoline-5,6-diol Hydrobromide | 138937-28-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
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- 11. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 12. A new enzymatic function in the melanogenic pathway. The 5,6-dihydroxyindole-2-carboxylic acid oxidase activity of tyrosinase-related protein-1 (TRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
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